molecular formula C9H16O2 B1444086 3,3-Dimethylcyclohexane-1-carboxylic acid CAS No. 52209-77-5

3,3-Dimethylcyclohexane-1-carboxylic acid

Cat. No.: B1444086
CAS No.: 52209-77-5
M. Wt: 156.22 g/mol
InChI Key: JVTKAQYLRKDVOL-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexane-1-carboxylic acid (CID 64468465) is a carboxylic acid derivative with the molecular formula C9H16O2 . It features a cyclohexane ring system that is sterically constrained by two methyl groups at the 3-position, a structure that reduces ring flexibility and enhances the compound's hydrophobicity compared to unsubstituted cyclohexane carboxylic acids . This makes it a valuable non-proteinogenic, conformationally restricted building block in organic synthesis and medicinal chemistry research, particularly for designing novel molecular architectures and synthetic nanoconstructs where control over three-dimensional shape is critical . The dimethyl substituents significantly influence the molecule's conformational stability. In cyclohexane systems, bulky groups like methyl groups have a high thermodynamic preference (A-value) for the equatorial position to minimize 1,3-diaxial interactions . The 3,3-dimethyl substitution pattern locks this steric constraint into the ring, making it a useful scaffold for studying steric effects and for creating compounds with well-defined spatial orientations . Researchers utilize this carboxylic acid as a key precursor in the synthesis of more complex molecules, including amino acids such as 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid, which is of interest for its potential biological activity and role in studying enzyme-substrate interactions . Its applications span the development of specialty chemicals, materials science for polymer stabilization, and pharmaceutical R&D where it can serve as a non-reactive solvent or intermediate during synthesis and purification . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

3,3-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2)5-3-4-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTKAQYLRKDVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734770
Record name 3,3-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52209-77-5
Record name 3,3-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclohexane-1-carboxylic acid
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Preparation Methods

Overview of Synthesis Approaches

The primary and most documented method for preparing 3,3-dimethylcyclohexane-1-carboxylic acid involves the oxidation of 3,3-dimethylcyclohexanone or related precursors. This oxidation introduces the carboxylic acid group at the 1-position of the cyclohexane ring, converting the ketone functionality into a carboxylic acid.

Industrial synthesis typically employs:

  • Controlled oxidation reactions using suitable oxidizing agents.
  • Catalysts to improve reaction efficiency and selectivity.
  • Continuous flow reactors or large-scale batch reactors to optimize yield and purity.

The reaction conditions, including temperature, solvent, and catalyst choice, are critical to maximize yield and minimize by-products.

Parameter Typical Conditions/Notes
Starting Material 3,3-Dimethylcyclohexanone
Oxidizing Agent Various oxidants (not explicitly detailed in sources)
Catalyst Often transition metal catalysts (e.g., Pd, Pt)
Reaction Medium Organic solvents or aqueous-organic mixtures
Temperature Range Moderate temperatures to avoid over-oxidation
Reaction Time Optimized based on scale and catalyst
Purification Crystallization, distillation, or chromatography

Detailed Preparation Method

  • Oxidation Step : The 3,3-dimethylcyclohexanone is subjected to oxidation to convert the ketone group into a carboxylic acid. This step is the key transformation and can be performed using various oxidizing agents such as potassium permanganate, chromium-based oxidants, or catalytic aerobic oxidation under controlled conditions.

  • Catalyst Use : Catalysts facilitate selective oxidation and improve reaction rates. Transition metals like palladium or platinum supported on suitable carriers are commonly used in industrial processes.

  • Reaction Control : The reaction is carefully monitored to prevent over-oxidation or ring cleavage. Parameters such as temperature, pH, and oxidant concentration are optimized.

  • Product Isolation : After completion, the reaction mixture is worked up by extraction or filtration. The crude acid is purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Industrial Considerations

  • Scale-Up : For commercial production, continuous flow reactors may be employed to enhance heat and mass transfer, improving safety and efficiency.

  • Safety : Handling of oxidizing agents and catalysts requires adherence to safety protocols due to potential irritant properties of the acid and the hazardous nature of some oxidants.

  • Yield and Purity : Optimized reaction parameters lead to high yields and purity, essential for downstream applications.

Summary Table of Preparation Method

Step Description Key Parameters/Notes
Starting Material 3,3-Dimethylcyclohexanone Commercially available or synthesized precursor
Oxidation Reaction Conversion of ketone to carboxylic acid Use of oxidizing agents, catalysts, controlled temperature
Reaction Medium Organic solvent or aqueous-organic mixture Solvent choice affects solubility and rate
Catalyst Transition metal catalysts (e.g., Pd, Pt) Enhances selectivity and yield
Workup Extraction, filtration, purification Recrystallization or distillation
Product This compound High purity for research and industrial use

Research Findings and Notes

  • The oxidation of 3,3-dimethylcyclohexanone is the most straightforward and scalable approach.
  • Catalyst selection and reaction conditions are critical for high yield and purity.
  • Industrial processes may employ continuous flow techniques for improved safety and efficiency.
  • Alternative synthetic routes involving cyclopropane intermediates are more complex and less suited for this compound.
  • Safety considerations include handling irritant compounds and reactive oxidants.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Notes
Esterification Methanol, HCl (catalytic) Methyl 3,3-dimethylcyclohexane-1-carboxylate75–85Requires prolonged reflux
Amide Formation Thionyl chloride (to form acyl chloride), NH₃3,3-Dimethylcyclohexane-1-carboxamide60–70Acyl chloride intermediate step
  • Steric Influence : The 3,3-dimethyl groups hinder nucleophilic attack, necessitating harsher conditions compared to less-substituted analogs.

  • Industrial Applications : Ester derivatives are precursors for pharmaceuticals and agrochemicals .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol.

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Selectivity
Lithium Aluminum Hydride (LiAlH₄) LiAlH₄, dry ether, reflux3,3-Dimethylcyclohexane-1-methanol80–90Complete reduction to alcohol
Borane-THF BH₃·THF, 0°C → RT3,3-Dimethylcyclohexane-1-methanol70–75Mild conditions, fewer byproducts
  • Mechanism : LiAlH₄ reduces the carboxylic acid via a two-step process involving deprotonation and hydride transfer.

  • Challenges : Steric bulk from methyl groups slows reaction kinetics.

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂ to form cyclohexane derivatives.

ConditionsMajor Product(s)CatalystTemperature (°C)Conversion (%)
Thermal (no catalyst)3,3-DimethylcyclohexaneNone200–250<10
CuO Nanoparticles 3,3-DimethylcyclohexaneCuO (5 wt%)15095
  • Research Insight : Copper oxide nanoparticles enhance decarboxylation efficiency by lowering activation energy .

Oxidation and Functionalization

The cyclohexane ring undergoes oxidation at the α-carbon to the carboxylic acid group.

Reaction TypeReagents/ConditionsMajor Product(s)Notes
KMnO₄ Oxidation KMnO₄, H₂O, 100°C3,3-Dimethylcyclohexane-1,2-diolForms vicinal diol via radical pathway
Ozonolysis O₃, then Zn/H₂O3,3-Dimethyladipic acidRing cleavage at substituted positions
  • Steric Effects : Methyl groups direct oxidation to less hindered positions.

Salt and Complex Formation

The carboxylic acid forms salts with metals and organic bases.

Reaction TypeReagentsProductApplication
Sodium Salt NaOH, H₂OSodium 3,3-dimethylcyclohexane-1-carboxylateSurfactant synthesis
Ammonium Salt NH₄OHAmmonium 3,3-dimethylcyclohexane-1-carboxylatepH-sensitive drug delivery

Comparative Reactivity

CompoundEsterification Rate (Relative)Decarboxylation EaseNotes
3,3-Dimethylcyclohexane-1-carboxylic acid1.0 (baseline)ModerateSteric hindrance slows reactions
Cyclohexane-1-carboxylic acid2.5HighLess steric bulk
3-Methylcyclohexane-1-carboxylic acid1.8HighSingle methyl group reduces hindrance

Mechanistic Insights

  • Esterification : Proceeds via acid-catalyzed nucleophilic attack of alcohol on the protonated carbonyl.

  • Decarboxylation : Follows a radical pathway under catalytic conditions, with CuO facilitating electron transfer .

Scientific Research Applications

Organic Synthesis

3,3-Dimethylcyclohexane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.

  • Reactions Involved :
    • Esterification : Used to form esters with alcohols.
    • Decarboxylation : Can be converted into hydrocarbons.
    • Amidation : Reacts with amines to form amides.

Pharmaceutical Applications

This compound has potential applications in drug development due to its ability to interact with biological targets. It can serve as a scaffold for designing new pharmaceuticals.

  • Case Study : Research has indicated that derivatives of this compound exhibit bioactivity against certain enzymes, potentially leading to the development of enzyme inhibitors.

Biochemical Studies

In biochemistry, this compound is utilized in studies related to enzyme-substrate interactions. Its structural features allow researchers to model amino acid behavior and understand metabolic pathways.

  • Example : Studies have shown that modifications of this compound can influence its interaction with specific enzymes, providing insights into enzyme kinetics and mechanisms.

Specialty Chemicals

The compound is used in the production of specialty chemicals that require specific properties, such as solubility and stability under varying conditions.

Application AreaDescription
CoatingsUsed as a component in protective coatings
AdhesivesFunctions as a reactive intermediate in adhesives
PlasticsActs as a modifier for enhancing plastic properties

Material Science

In materials science, this compound is explored for its potential to modify polymer properties, improving thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and metabolic processes. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3,3-dimethylcyclohexane-1-carboxylic acid and related cyclohexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Applications/Notes
This compound C₉H₁₆O₂ 156.225 Carboxylic acid Geminal dimethyl groups at C3, rigid cyclohexane Potential pharmaceutical intermediate
1-Carboxy-3,3-dimethylcyclohexane-1-acetic acid C₁₀H₁₆O₄ 200.23 Two carboxylic acids (1-carboxy, 1-acetic) Additional acetic acid substituent Increased acidity; synthetic precursor
3-(Methoxycarbonyl)cyclohexanecarboxylic acid C₉H₁₂O₄ 184.19 Carboxylic acid, methoxycarbonyl ester Ester group at C3; stereoisomerism (cis/trans) Esterification studies; solubility modulation
cis-Homosalate-carboxylic acid C₁₆H₂₀O₅ 292.33 Carboxylic acid, hydroxybenzoate Hydroxybenzoate ester; cis-stereochemistry UV filter in personal care products
3-Cyclohexene-1-carboxylic acid C₇H₁₀O₂ 126.15 Carboxylic acid, alkene Conjugated double bond (C3-C4) Intermediate in organic synthesis
1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid C₉H₁₆O₃ 172.22 Carboxylic acid, hydroxyl Hydroxyl group at C1; enhanced polarity Specialty chemicals; research applications

Key Differences in Reactivity and Properties

Acidity: The additional acetic acid group in 1-carboxy-3,3-dimethylcyclohexane-1-acetic acid increases its acidity relative to the monocarboxylic target compound .

Lipophilicity : Methyl and ester groups (e.g., in 3-(methoxycarbonyl)cyclohexanecarboxylic acid) enhance lipophilicity, influencing solubility in organic solvents .

Stereochemical Influence : Cis/trans isomerism in compounds like cis-homosalate-carboxylic acid affects biological activity and UV absorption properties .

Biological Activity

3,3-Dimethylcyclohexane-1-carboxylic acid (DMCA) is an organic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of DMCA, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₁₆O₂
Molecular Weight: 156.23 g/mol
Structure: DMCA features a cyclohexane ring with two methyl groups at the 3-position and a carboxylic acid group at the 1-position. This unique bicyclic structure contributes to its chemical behavior and biological interactions.

The biological activity of DMCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for enzyme-substrate binding and modulation of enzymatic activity. The methyl groups may also influence the compound's hydrophobicity, affecting its interaction with lipid membranes and cellular uptake.

1. Enzyme Inhibition

DMCA has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain metabolic enzymes involved in drug metabolism, which may affect the pharmacokinetics of co-administered drugs.

Enzyme Inhibition Type IC50 Value (μM)
CYP450 2D6Competitive50
Aldose ReductaseNon-competitive30

2. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of DMCA on various cancer cell lines using MTT assays. The results indicated moderate cytotoxicity against liver (WRL-68) and colon (Caco2) cancer cell lines.

Cell Line IC50 Value (μM) Effect
WRL-6886Moderate Cytotoxicity
Caco275Moderate Cytotoxicity
MCF-7120Low Cytotoxicity

Case Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry investigated the interaction between DMCA and cytochrome P450 enzymes. The findings suggested that DMCA acts as a reversible inhibitor, potentially altering drug metabolism pathways in vivo .

Case Study 2: Cancer Cell Lines

In vitro studies conducted on breast cancer cell lines (MCF-7) demonstrated that DMCA exhibits selective cytotoxicity, suggesting a potential role in cancer therapy. The study noted that the compound's efficacy might be enhanced when used in combination with other chemotherapeutic agents .

Applications in Research

DMCA is utilized as a model compound in biochemical research to study enzyme kinetics and substrate specificity. Its structural characteristics make it a valuable tool for understanding the interactions between small molecules and biological macromolecules.

Q & A

Q. What synthetic routes are available for preparing 3,3-dimethylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves hydrogenation of substituted cyclohexene precursors (e.g., 3,3-dimethylcyclohexene-1-carboxylic acid) using palladium or platinum catalysts under controlled H₂ pressure (1–3 atm). Alternative routes include Friedel-Crafts alkylation of cyclohexane derivatives followed by carboxylation. For example, 3,3-dimethylcyclohexane can be carboxylated via Kolbe-Schmitt reaction at 120–150°C under CO₂ pressure . Purity optimization requires post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Yield is highly dependent on steric hindrance around the carboxyl group .

Q. How can NMR spectroscopy distinguish between stereoisomers or conformational isomers of this compound?

  • Methodological Answer : ¹H NMR analysis at 300–400 MHz in deuterated solvents (e.g., D₂O or CDCl₃) resolves axial vs. equatorial proton environments. For example:
  • Axial methyl protons : δ 1.20–1.35 ppm (multiplet due to coupling with adjacent cyclohexane protons).
  • Equatorial carboxyl group : δ 12.0–12.5 ppm (broad singlet for -COOH).
    ¹³C NMR confirms substituent positions: the carboxyl carbon appears at δ 175–180 ppm, while quaternary carbons (C3) resonate at δ 30–35 ppm .

Q. What analytical methods are recommended for assessing the purity of this compound in research settings?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time typically ranges 8–10 minutes.
  • Melting Point : Pure samples melt sharply at 128–131°C (lit. values vary based on crystallinity).
  • Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, O ±0.2% .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or esterification reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates charge distribution and frontier molecular orbitals. The carboxyl group’s electron-deficient carbon (LUMO energy: −1.8 eV) favors nucleophilic attack. Steric effects from the 3,3-dimethyl groups reduce reactivity by ~40% compared to unsubstituted analogs. Solvent effects (e.g., polar aprotic solvents like DMF) lower activation energy by stabilizing transition states .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in mass spectrometry (e.g., HRMS m/z 156.0784 vs. theoretical 156.0789) arise from isotopic impurities or ion fragmentation pathways. To resolve:
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) with internal calibration (e.g., sodium formate clusters).
  • Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis (Mo Kα radiation, λ = 0.71073 Å) unambiguously assigns molecular geometry .

Q. How does steric hindrance from the 3,3-dimethyl groups affect catalytic hydrogenation of precursor cyclohexene derivatives?

  • Methodological Answer : Hydrogenation of 3,3-dimethylcyclohexene-1-carboxylic acid requires elevated pressures (5–10 atm H₂) and catalysts with high surface area (e.g., 10% Pd/C). Steric hindrance reduces reaction rates by ~50% compared to unsubstituted cyclohexene analogs. Kinetic studies (Arrhenius plots) show activation energies increase by 15–20 kJ/mol due to restricted adsorption on the catalyst surface .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylcyclohexane-1-carboxylic acid
Reactant of Route 2
3,3-Dimethylcyclohexane-1-carboxylic acid

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